molecular formula C20H18N4O2S B2638400 N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 483970-54-3

N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

Cat. No.: B2638400
CAS No.: 483970-54-3
M. Wt: 378.45
InChI Key: RZWVYFWOWYBKCX-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinoline core linked to a thioacetamide group and a 3-methoxyphenyl substituent. This structure is designed to optimize interactions with biological targets, particularly in oncology and virology, due to the triazole and quinoline moieties’ known role in DNA intercalation and enzyme inhibition. The compound’s methoxy group enhances solubility and modulates electronic properties, distinguishing it from analogs with halogenated or electron-withdrawing substituents.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-10-18-22-23-20(24(18)17-9-4-3-8-16(13)17)27-12-19(25)21-14-6-5-7-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWVYFWOWYBKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole moiety linked to a quinoline derivative, which is known for diverse biological activities. The presence of the methoxyphenyl and thioacetamide groups enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown promising results against various pathogens. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound may also possess similar properties .

Anti-inflammatory Activity

Compounds featuring the 1,2,4-triazole scaffold are noted for their anti-inflammatory effects. They can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The anti-inflammatory potential is attributed to their ability to modulate oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS), indicating that this compound may exhibit similar anti-inflammatory activity .

Anticancer Potential

Research has shown that triazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. Compounds with structural similarities have been reported to inhibit tumor growth and metastasis in various cancer models. The mechanism often involves the modulation of cell cycle regulators and induction of oxidative stress in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune response.
  • Oxidative Stress Induction : By increasing oxidative stress within cells, it may trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • A study evaluated various quinoline-thiosemicarbazone-triazole derivatives for their anti-α-glucosidase activity. It was found that structural modifications could significantly enhance potency compared to standard drugs like acarbose .
  • Another study on 1,2,4-triazole derivatives demonstrated their effectiveness in reducing inflammatory cytokines in macrophage models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Quinoline-thiosemicarbazone derivativeAnti-α-glucosidase≤ 70.3
1,2,4-Triazole derivativeAntimicrobial0.22 - 0.25
Triazole derivativeAnti-inflammatory0.84
Quinoline derivativeAnticancerNot specified

Scientific Research Applications

Case Studies

  • In vitro Studies : Research has demonstrated that compounds similar to N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide exhibit cytotoxic effects against various cancer cell lines. For example, a study indicated that triazole derivatives were effective against leukemia and solid tumors, with IC50 values indicating potent activity at low concentrations .
  • Animal Models : In vivo studies using mouse models have shown that administration of related triazole compounds led to a significant reduction in tumor size compared to control groups. These findings suggest that the compound may have therapeutic potential in treating cancers such as leukemia and breast cancer .

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Triazole ALeukemia0.056
Triazole BBreast0.080
Triazole CColon0.086

Overview

The antimicrobial activity of compounds containing triazole rings has been well-documented. This compound may exhibit similar properties.

Research Findings

Recent studies have highlighted the effectiveness of triazole derivatives against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions within the pathogens .

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

Potential Applications

Emerging research suggests that compounds with a quinoline structure may possess neuroprotective properties. This compound could be explored for its ability to protect neuronal cells from oxidative stress and apoptosis.

Evidence from Studies

Animal studies have indicated that related compounds can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease . These findings warrant further investigation into the specific mechanisms by which this compound may confer neuroprotection.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The triazoloquinoline-acetamide scaffold is conserved across several analogs, but substituent variations significantly alter physicochemical and pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Substituent on Phenyl Ring Key Properties/Bioactivity Evidence ID
N-(2,5-Dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide C₁₉H₁₄Cl₂N₄OS 417.308 2,5-Dichloro Higher lipophilicity; potential enhanced membrane permeability but reduced solubility.
2-((5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-[3-(trifluoromethyl)phenyl]acetamide C₂₁H₁₆F₃N₅OS 443.44 3-Trifluoromethyl Electron-withdrawing CF₃ group improves metabolic stability; may reduce DNA intercalation.
N-(2-Ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide C₂₂H₂₀N₄O₂S 420.49 2-Ethoxy Ethoxy group increases steric bulk, potentially affecting target binding kinetics.
N-(4-Fluorophenyl)-bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl acetamide C₂₃H₁₄F₃N₇S 517.46 4-Fluoro; Bis-triazolo core Dual triazolo cores enhance TopoII inhibition; induces apoptosis in Caco-2 cells.

Key Observations :

  • Electron-donating groups (e.g., 3-methoxy in the target compound) improve solubility and may favor interactions with polar residues in enzyme active sites.
  • Halogenated substituents (e.g., 2,5-dichloro in ) increase lipophilicity, enhancing blood-brain barrier penetration but risking hepatotoxicity.
  • Bis-triazolo derivatives () exhibit superior TopoII inhibition due to dual intercalation sites but may suffer from synthetic complexity.

Q & A

Q. What are the key steps in synthesizing N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide, and how can intermediates be stabilized?

  • Methodological Answer : The synthesis involves nucleophilic substitution reactions. For example, intermediates like 2-chloroacetamide derivatives are prepared by reacting amino precursors (e.g., 5-methyl-[1,2,4]triazolo[4,3-a]quinoline) with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Stabilization of intermediates requires inert conditions (e.g., nitrogen atmosphere) and low temperatures (0–5°C) to prevent hydrolysis or oxidation. Reaction progress is monitored via TLC (Rf: 0.5–0.7 in ethyl acetate/hexane, 1:1) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • HPLC (C18 column, acetonitrile/water gradient, 254 nm UV detection) to assess purity (>95%).
  • NMR (¹H and ¹³C) to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole protons at δ 8.1–8.3 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~422–425 Da) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol-DMF (9:1 v/v) is effective for recrystallization due to the compound’s moderate solubility in polar aprotic solvents. Slow cooling (0.5°C/min) yields high-purity crystals. Pet ether is unsuitable due to poor solubility .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for key reactions like thioacetamide bond formation. ICReDD’s reaction path search tools integrate experimental data with computational models to screen catalysts (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. DMSO), reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Dose-response reevaluation : Ensure consistent molar concentrations (e.g., 1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Assay standardization : Use cell lines with verified receptor expression profiles (e.g., HEK293 for kinase assays).
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity measurements .

Q. How can regioselectivity challenges in triazole-quinoline ring functionalization be addressed?

  • Methodological Answer :
  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the 5-position of the quinoline ring.
  • Microwave-assisted synthesis : Enhances regioselectivity for thioacetamide bond formation (e.g., 100°C, 20 min, 80% yield vs. 6 hours conventional heating) .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • Methodological Answer :
  • PXRD : Distinct peaks at 2θ = 12.5°, 18.2°, and 24.7° indicate Form I; peaks at 11.8°, 17.6°, and 23.9° suggest Form II.
  • DSC : Endothermic events at 178–182°C (Form I) vs. 170–175°C (Form II) confirm polymorphism .

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